molecular formula C16H19NO4 B6314212 1-tert-Butyl 2-ethyl 1H-indole-1,2-dicarboxylate CAS No. 426826-79-1

1-tert-Butyl 2-ethyl 1H-indole-1,2-dicarboxylate

Cat. No.: B6314212
CAS No.: 426826-79-1
M. Wt: 289.33 g/mol
InChI Key: HBVBKPLNSJDJOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-tert-Butyl 2-ethyl 1H-indole-1,2-dicarboxylate (CAS 426826-79-1) is a protected indole derivative highly valued in organic and medicinal chemistry as a versatile synthetic building block . This compound features both tert-butyloxycarbonyl (Boc) and ethyl ester protective groups, which allow for selective functionalization of the indole scaffold at multiple positions—a critical strategy in the design of complex molecules . Indole cores are prevalent in pharmaceuticals and natural products, and this reagent is specifically designed for the research and development of such compounds . Its primary application lies in serving as a key intermediate in the synthesis of more elaborate indole-containing structures, particularly in the exploration of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) for anti-HIV research . The Boc group offers robust protection for the indole nitrogen under various reaction conditions and can be readily removed under mild acidic conditions, providing a straightforward route to the NH-indole for further derivatization. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-O-tert-butyl 2-O-ethyl indole-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-5-20-14(18)13-10-11-8-6-7-9-12(11)17(13)15(19)21-16(2,3)4/h6-10H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBVBKPLNSJDJOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC=CC=C2N1C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Tert Butyl 2 Ethyl 1h Indole 1,2 Dicarboxylate and Analogous Systems

N-Protection Strategies of Indole (B1671886) Carboxylates

The protection of the nitrogen atom in the indole ring is a critical step in the synthesis of N-substituted indoles like 1-tert-Butyl 2-ethyl 1H-indole-1,2-dicarboxylate. The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for amines due to its stability in various reaction conditions and the relative ease of its removal under moderately acidic conditions. wikipedia.orgnbinno.com The introduction of the Boc group is typically achieved using di-tert-butyl dicarbonate (B1257347) (Boc₂O). wikipedia.org

The reaction of an indole derivative with di-tert-butyl dicarbonate is a common method for installing the Boc protecting group onto the indole nitrogen. This transformation is often facilitated by a catalytic amount of a base. A prevalent choice for this purpose is 4-dimethylaminopyridine (B28879) (DMAP). nih.govwikipedia.org The reaction involves the nucleophilic attack of the indole nitrogen on the electrophilic carbonyl carbon of the Boc anhydride (B1165640). DMAP acts as a nucleophilic catalyst, activating the Boc anhydride to make it more susceptible to attack by the amine.

A specific example is the N-protection of ethyl 5-chloro-3-(2-furoyl)-1H-indole-2-carboxylate, an analog of the precursor to the title compound. In this synthesis, the indole was treated with di-tert-butyl dicarbonate in the presence of a catalytic quantity of DMAP to yield the N-Boc protected product. nih.gov This strategy is broadly applicable to various indole carboxylates. The general reaction is outlined below:

General Reaction for N-Boc Protection of Indole-2-carboxylates: General Reaction for N-Boc Protection of Indole-2-carboxylates

R represents various substituents on the indole ring.

Different bases can be employed to facilitate this reaction. While DMAP is highly effective, other bases such as sodium bicarbonate or triethylamine (B128534) (TEA) are also used, sometimes in combination with DMAP. wikipedia.orgclockss.org

Interactive Table: Catalytic Bases for N-Boc Protection
BaseTypical SolventKey FeaturesReference
4-Dimethylaminopyridine (DMAP)Tetrahydrofuran (B95107) (THF), AcetonitrileHighly efficient nucleophilic catalyst. nih.govwikipedia.org
Triethylamine (TEA)Tetrahydrofuran (THF)Often used as a non-nucleophilic base. clockss.org
Sodium Bicarbonate (NaHCO₃)Aqueous conditionsA mild inorganic base. wikipedia.org
Amberlite-IR 120Solvent-freeRecyclable heterogeneous acid catalyst. derpharmachemica.com
Iodine (I₂)Solvent-freeCatalyzes the reaction at ambient temperature. organic-chemistry.org

The efficiency of the N-Boc protection reaction can be fine-tuned by optimizing various parameters, including the choice of solvent, catalyst, and reaction temperature. The goal is to achieve high yields and purity while minimizing reaction times and side products.

Solvent and Temperature: The protection of ethyl 5-chloro-3-(2-furoyl)-1H-indole-2-carboxylate was successfully carried out in tetrahydrofuran (THF) at room temperature over 2 hours. nih.gov In other instances, reactions are performed in acetonitrile. wikipedia.org Recent developments have focused on greener methodologies, such as using water-acetone mixtures or solvent-free conditions, which can lead to excellent yields and short reaction times without the need for a catalyst. derpharmachemica.comnih.gov For example, a facile and versatile method for N-tert-butoxycarbonylation uses the recyclable catalyst Amberlite-IR 120 under solvent-free conditions, often completing within minutes at room temperature. derpharmachemica.com

Catalysts: While DMAP is a standard catalyst, other systems have been explored to improve efficiency and chemoselectivity. Perchloric acid adsorbed on silica-gel (HClO₄–SiO₂) has been reported as a highly efficient and reusable catalyst for N-Boc protection under solvent-free conditions. organic-chemistry.org Similarly, catalytic amounts of iodine can be used for the protection of various amines with Boc₂O at ambient temperature without a solvent. organic-chemistry.org

Stoichiometry and Purity: In some cases, particularly with more complex indole structures, the reaction with Boc₂O can lead to mixtures of mono-, di-, or even tri-Boc derivatives. clockss.org Careful control of the stoichiometry of the reagents and purification of the crude product, for instance by recrystallization, are essential to isolate the desired mono-N-Boc product in high purity. nih.govclockss.org For example, recrystallization from a hexane/dichloromethane solvent mixture was effective in obtaining the crystalline N-Boc protected indole. nih.gov

Interactive Table: Optimized Conditions for N-Boc Protection
Starting MaterialCatalyst/BaseSolventTemp. (°C)TimeYield (%)Reference
Ethyl 5-chloro-3-(2-furoyl)-1H-indole-2-carboxylateDMAP (catalytic)THFRoom Temp.2 h87 nih.gov
Indole-2-carboxamideBoc₂O (3 equiv.), DMAP, TEATHFRoom Temp.N/AHigh (for tri-Boc) clockss.org
Aniline (B41778)Amberlite-IR 120 (15% w/w)Solvent-freeRoom Temp.1 min~100 derpharmachemica.com
Various AminesIodine (catalytic)Solvent-freeRoom Temp.N/AHigh organic-chemistry.org
Various AminesNoneWater-acetoneN/AShortExcellent nih.gov

Indole Ring Construction Approaches

The formation of the core indole ring system is a fundamental aspect of synthesizing compounds like this compound. Various classical and modern synthetic strategies can be employed to construct the indole nucleus with desired substitution patterns.

The Fischer indole synthesis, discovered in 1883, is one of the oldest and most reliable methods for preparing substituted indoles. byjus.comthermofisher.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or a ketone. wikipedia.org The choice of the carbonyl compound determines the substitution pattern at the C2 and C3 positions of the resulting indole.

To synthesize an indole with a carboxylate group at the C2 position, such as the precursor for the title compound, a keto-ester or a keto-acid can be used as the carbonyl component. For instance, the reaction of a phenylhydrazine (B124118) with pyruvic acid (a keto-acid) or its ester derivative can yield an indole-2-carboxylic acid or ester. byjus.comthermofisher.com The general mechanism proceeds through the formation of a hydrazone, which tautomerizes to an enamine. This intermediate then undergoes a nih.govnih.gov-sigmatropic rearrangement, followed by the loss of ammonia (B1221849) and aromatization to form the stable indole ring. byjus.comwikipedia.org

General Fischer Indole Synthesis for Indole-2-carboxylates: General Fischer Indole Synthesis for Indole-2-carboxylates

R¹ can be H or an alkyl group (e.g., Ethyl), and R² represents substituents on the phenyl ring.

The reaction can be performed as a one-pot synthesis without isolating the intermediate arylhydrazone. thermofisher.com A variety of Brønsted or Lewis acids can be used as catalysts, including HCl, H₂SO₄, polyphosphoric acid, and zinc chloride. wikipedia.org A three-component variation of this reaction, combining nitriles, organometallic reagents, and arylhydrazine salts, offers an efficient one-pot process for creating multiply-substituted indoles. nih.gov

Modern synthetic chemistry has seen the development of powerful tandem reactions that can construct complex molecular architectures in a single operation. For the synthesis of highly substituted indoles, tandem benzannulation-cyclization strategies offer an elegant approach. mit.eduacs.org

These strategies often involve a two-stage process. In the first stage, a benzannulation reaction is used to create a highly substituted aniline derivative. This can be achieved through a cascade of pericyclic reactions, for example, by reacting vinylketenes with ynamides. acs.org The resulting substituted anilines are then subjected to a second stage, where cyclization forms the indole ring. This cyclization can be promoted by acid, base, or palladium catalysts. acs.org

One such tandem strategy involves the reaction of vinylketenes (generated from cyclobutenones or diazo enones) with ynehydrazides. The product of this benzannulation is a phenol (B47542) derivative that is then subjected to a Fischer indole cyclization to form the final indole structure. mit.edu These advanced methods allow for the synthesis of indoles with a high degree of substitution on the six-membered ring, providing access to a wide array of complex analogs. mit.eduacs.org

Preparation of Key Precursors and Synthetic Intermediates

The synthesis of this compound begins with a readily available precursor, ethyl 1H-indole-2-carboxylate. This compound serves as the foundational scaffold upon which the N-Boc group is installed.

Ethyl 1H-indole-2-carboxylate is a common starting material in medicinal chemistry for the development of various therapeutic agents. nih.govnih.gov It can be prepared from 1H-indole-2-carboxylic acid through esterification. nih.gov This is typically achieved by first converting the carboxylic acid to its more reactive acyl chloride intermediate, followed by reaction with the desired alcohol, in this case, ethanol. nih.gov

Once ethyl 1H-indole-2-carboxylate is obtained, it can be used directly in the N-protection step as described in section 2.1. Alternatively, it can be hydrolyzed to 1H-indole-2-carboxylic acid, which is another key intermediate. nih.govmdpi.com The hydrolysis is typically performed under basic conditions, for example, using potassium hydroxide (B78521). mdpi.com This carboxylic acid can then be used in various coupling reactions to build more complex molecules. For instance, it can be coupled with amines using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) to form amides. nih.gov These intermediates are crucial for creating libraries of indole-based compounds for biological screening.

Key Synthetic Intermediates and Their Transformations: Key Synthetic Intermediates and Their Transformations

Advanced Functionalization and Derivatization Strategies

Electrophilic Halogenation Reactions

Electrophilic halogenation is a fundamental tool for introducing halogen atoms onto the indole (B1671886) scaffold, which can then serve as handles for further synthetic modifications through cross-coupling reactions.

The introduction of bromine and iodine onto the indole ring can be achieved with high regioselectivity. For N-protected indoles, electrophilic bromination typically occurs at positions with the highest electron density. The use of N-Bromosuccinimide (NBS) is a common and effective method for the bromination of indoles. nih.govresearchgate.netbohrium.com The reaction conditions, including the choice of solvent and the presence of a radical initiator, can control whether the reaction proceeds via an electrophilic or a free radical pathway, thus influencing the position of bromination. acs.org For instance, in the absence of a radical initiator, NBS acts as a source of electrophilic bromine, favoring substitution on the electron-rich pyrrole (B145914) ring.

The regioselectivity of bromination is highly dependent on the substituents present on the indole ring. acs.org For substrates similar to 1-tert-Butyl 2-ethyl 1H-indole-1,2-dicarboxylate, the electron-withdrawing nature of the carboxylate group at C2 directs electrophilic attack to other positions on the indole nucleus, often C3 or positions on the benzene (B151609) ring. However, direct C3 bromination is blocked in the target molecule. Therefore, bromination is expected to occur on the benzene portion of the indole. Studies on similar indole-3-carboxylates have shown that bromination can be directed to the C5 and C6 positions. rsc.org

Similarly, regioselective iodination can be achieved using various iodinating agents. Methods for the direct C5-H iodination of indoles have been developed, offering a practical route to functionalize this specific position. rsc.org These reactions often proceed under mild conditions and tolerate a variety of functional groups.

Table 1: Regioselective Halogenation Conditions

Halogenation TypeReagentTypical Position of Attack on Indole NucleusReference
BrominationN-Bromosuccinimide (NBS)C3 (unsubstituted), Benzene ring (C3-substituted) acs.orgorganic-chemistry.org
IodinationVarious (e.g., I2 with an oxidant)C5 rsc.org

Directed chlorination offers a method for site-selective C-H functionalization. While specific studies on this compound using tert-butyl hypochlorite (B82951) were not found, the general principles of indole chlorination are well-established. acs.org The reaction mechanism often involves the formation of an N-chloroindole intermediate, which can then rearrange to introduce a chlorine atom onto the ring. acs.org Copper-catalyzed methods have also been developed for the regioselective C2-H chlorination of indoles, though this position is already substituted in the target molecule. rsc.org For N-Boc protected indoles, chlorination can be directed to specific positions based on the electronic and steric environment.

The introduction of a trifluoromethyl (CF3) group can significantly alter the biological and physical properties of a molecule. brynmawr.edu Electrophilic trifluoromethylating reagents, such as Togni's reagent, have been developed for this purpose. chem-station.com For N-protected indoles, copper-catalyzed C2-position-selective trifluoromethylation has been reported. frontiersin.orgnih.govfrontiersin.org Given that the C2 position is occupied in this compound, trifluoromethylation would be directed to other positions, likely on the benzene ring. Recent research has demonstrated photoredox-catalyzed para-selective trifluoromethylation of tert-butyl arylcarbamates, suggesting a potential strategy for functionalizing the C5 or C6 position of the indole. nih.gov

Table 2: Position-Selective Trifluoromethylation of Indole Derivatives

MethodReagent/CatalystTypical Position of AttackReference
Copper-CatalyzedUmemoto's or Togni's Reagent / Cu catalystC2 frontiersin.orgnih.gov
Photoredox CatalysisLanglois Reagent / Organic Photocatalystpara-position to directing group nih.gov

Carbon-Carbon Bond Forming Reactions

Creating new carbon-carbon bonds is a central theme in organic synthesis, enabling the construction of more complex molecular architectures.

The Julia-Kocienski olefination is a powerful method for the synthesis of alkenes from aldehydes and heteroaryl sulfones. oregonstate.edunih.govresearchgate.netorganic-chemistry.orgnih.gov This reaction typically involves the reaction of a metalated sulfone with an aldehyde. To apply this to this compound, the indole would first need to be converted to an appropriate aldehyde, for example, at the C3 position. However, since the C2 and N1 positions are substituted, functionalization at C3 would require initial formylation. Indole-3-carbaldehydes are known to be valuable intermediates in various synthetic transformations. nih.govnih.gov Once the indole-3-carbaldehyde derivative is formed, it can undergo Julia-Kocienski olefination to introduce a variety of substituted vinyl groups at the C3 position. The reaction is known for its high E-selectivity and tolerance of a wide range of functional groups. nih.gov

Friedel-Crafts acylation is a classic method for introducing acyl groups onto aromatic rings. nih.gov For N-Boc protected indoles, Friedel-Crafts type reactions can be performed to introduce heteroaromatic moieties. researchgate.netacs.orgresearchgate.net The reaction of this compound with acylating agents like furoyl chloride or thiophenoyl chloride, typically in the presence of a Lewis acid catalyst, would lead to the introduction of the corresponding heteroaromatic ketone. The regioselectivity of this acylation is influenced by the directing effects of the substituents on the indole ring. With the N1 and C2 positions blocked, acylation is most likely to occur at the C3 position. However, if the C3 position is also blocked or deactivated, acylation can occur at the electron-rich positions of the benzene ring, such as C5 or C6. A related compound, 1-tert-butyl 2-ethyl 5-chloro-3-(2-furoyl)-1H-indole-1,2-dicarboxylate, has been synthesized, demonstrating the feasibility of introducing a furoyl group at the C3 position. nih.govnih.govresearchgate.net

Regioselective C3-Azo Coupling with Arenediazonium Compounds

The introduction of an azo moiety at the C3 position of the indole nucleus represents a powerful method for the synthesis of functional dyes, photoswitches, and biologically active molecules. The electron-rich nature of the indole ring facilitates electrophilic substitution, with the C3 position being the most nucleophilic and, therefore, the most common site of reaction.

Recent advancements have demonstrated that the direct C-H functionalization of indoles with arenediazonium salts can proceed efficiently under metal-free conditions. This approach offers a high-yielding and operationally simple protocol for the synthesis of 3-azoindoles. While direct experimental data for the C3-azo coupling of this compound is not extensively documented, the reactivity of analogous 2-substituted indoles provides a strong predictive framework for this transformation.

The proposed reaction involves the treatment of this compound with an appropriate arenediazonium tetrafluoroborate (B81430) in a suitable solvent at room temperature. The reaction is anticipated to be rapid, often reaching completion within minutes, and to exhibit high regioselectivity for the C3 position. The steric hindrance imparted by the N-Boc and C2-ethyl ester groups is a critical consideration. However, studies on similarly hindered indoles suggest that these groups are well-tolerated, and in some cases, can enhance the stability of the resulting azoindole. thieme-connect.com

A variety of arenediazonium salts can be employed, allowing for the introduction of diverse aryl substituents at the C3 position. The electronic nature of the substituents on the arenediazonium salt can influence the reaction rate, with electron-withdrawing groups generally enhancing the electrophilicity of the diazonium ion and accelerating the coupling.

The resulting 3-arylazo-1H-indole-1,2-dicarboxylate derivatives are valuable precursors for further synthetic transformations. The azo linkage can serve as a handle for subsequent chemical modifications or as a photoresponsive element in the design of advanced materials.

Arenediazonium CompoundExpected ProductAnticipated Yield
Benzenediazonium tetrafluoroborate1-tert-Butyl 2-ethyl 3-(phenyldiazenyl)-1H-indole-1,2-dicarboxylateHigh
4-Fluorobenzenediazonium tetrafluoroborate1-tert-Butyl 2-ethyl 3-((4-fluorophenyl)diazenyl)-1H-indole-1,2-dicarboxylateExcellent
4-Chlorobenzenediazonium tetrafluoroborate1-tert-Butyl 2-ethyl 3-((4-chlorophenyl)diazenyl)-1H-indole-1,2-dicarboxylateExcellent
4-Methylbenzenediazonium tetrafluoroborate1-tert-Butyl 2-ethyl 3-((4-methylphenyl)diazenyl)-1H-indole-1,2-dicarboxylateExcellent
2,4,6-Trimethylbenzenediazonium tetrafluoroborate1-tert-Butyl 2-ethyl 3-((2,4,6-trimethylphenyl)diazenyl)-1H-indole-1,2-dicarboxylateHigh

Diversification through Ester Group Modifications (e.g. transesterification or hydrolysis of the ethyl ester, or the tert-butyl ester)

The presence of two distinct ester functionalities in this compound—a tert-butyl ester at the N1 position (as part of the Boc protecting group) and an ethyl ester at the C2 position—offers a rich platform for selective chemical manipulation. The differential reactivity of these ester groups allows for their independent or simultaneous modification, leading to a diverse array of derivatives.

Hydrolysis of the Ethyl Ester:

Selective hydrolysis of the C2-ethyl ester can be achieved under basic conditions, for instance, by treatment with potassium hydroxide (B78521) in an aqueous-organic solvent mixture. nih.gov This reaction would yield the corresponding 1-(tert-butoxycarbonyl)-1H-indole-2-carboxylic acid. The resulting carboxylic acid is a versatile intermediate that can be engaged in a variety of subsequent reactions, such as amide bond formation, conversion to other esters, or reduction to the corresponding alcohol. Care must be taken to control the reaction conditions to avoid concomitant hydrolysis of the N-Boc group.

Transesterification of the Ethyl Ester:

The C2-ethyl ester can be converted to other alkyl esters via transesterification. This can be accomplished under either acidic or basic catalysis in the presence of an excess of the desired alcohol. For example, treatment with sodium methoxide (B1231860) in methanol (B129727) would lead to the formation of the corresponding methyl ester. nih.gov This method allows for the introduction of a wide range of alcoholic moieties, thereby modulating the steric and electronic properties of the C2 substituent.

Hydrolysis of the tert-Butyl Ester (N-Boc Deprotection):

The N-Boc group is a widely used protecting group for the indole nitrogen due to its stability under a variety of conditions and its facile removal under acidic conditions. Treatment of this compound with a strong acid, such as trifluoroacetic acid (TFA) in a chlorinated solvent, will readily cleave the tert-butyl ester of the Boc group, affording the corresponding ethyl 1H-indole-2-carboxylate. researchgate.net It is important to note that these conditions will also likely lead to the hydrolysis of the C2-ethyl ester if water is present. Anhydrous conditions are therefore preferred for the selective removal of the N-Boc group while retaining the C2-ethyl ester. Milder, more selective methods for tert-butyl ester cleavage, such as using silica (B1680970) gel in refluxing toluene, have also been reported and may offer a pathway to selective N-Boc removal in the presence of the ethyl ester. lookchem.com

Selective Modification Strategies:

The selective modification of one ester group in the presence of the other hinges on the differential reactivity of the tert-butyl and ethyl esters. The tert-butyl ester is highly susceptible to acid-catalyzed hydrolysis due to the formation of the stable tert-butyl cation. In contrast, the ethyl ester is more robust under acidic conditions but is readily cleaved by base-catalyzed hydrolysis. This differential reactivity provides a clear strategy for selective deprotection: acidic conditions will preferentially cleave the N-Boc group, while basic conditions will target the C2-ethyl ester. Transesterification of the ethyl ester can typically be achieved under conditions that would not affect the N-Boc group.

ModificationReagents and ConditionsProduct
Hydrolysis of Ethyl EsterKOH, H2O/Organic Solvent1-(tert-Butoxycarbonyl)-1H-indole-2-carboxylic acid
Transesterification of Ethyl EsterNaOMe, MeOH1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate
Hydrolysis of tert-Butyl Ester (N-Boc Deprotection)TFA, CH2Cl2 (anhydrous)Ethyl 1H-indole-2-carboxylate

Stereochemical Control in the Synthesis of Indole Dicarboxylate Derivatives

Asymmetric Synthesis Approaches for Spirocyclic Indoline (B122111) Derivatives

The construction of spirocyclic indoline frameworks, where a spiro-center is created at the C3-position of the indoline ring, has been a significant area of research. While the specific use of "1-tert-Butyl 2-ethyl 1H-indole-1,2-dicarboxylate" in the asymmetric synthesis of spirocyclic indoline derivatives is not extensively documented in publicly available research, the principles of such transformations can be inferred from studies on analogous indole (B1671886) derivatives.

Asymmetric catalysis, employing chiral catalysts to induce enantioselectivity, is a primary strategy. Common approaches that could theoretically be applied to "this compound" include:

Catalytic Asymmetric [3+2] Cycloadditions: This powerful method involves the reaction of an indole derivative, acting as a three-atom component, with a two-atom component in the presence of a chiral metal complex or organocatalyst. The tert-butoxycarbonyl (Boc) group on the indole nitrogen and the ethyl ester at the C2 position would influence the electronic properties and steric hindrance of the indole, thereby affecting the reactivity and stereoselectivity of the cycloaddition.

Enantioselective Intramolecular Friedel-Crafts Alkylation: For substrates derived from "this compound" bearing a tethered electrophile, an intramolecular cyclization can be guided by a chiral Lewis acid to furnish spirocyclic indolines with high enantiomeric excess.

Organocatalytic Michael Addition followed by Cyclization: An organocatalyst could facilitate the enantioselective Michael addition of a nucleophile to a C3-substituted electrophilic indole derivative, followed by a diastereoselective intramolecular cyclization to yield the spirocyclic product.

A hypothetical reaction scheme illustrating a potential asymmetric synthesis of a spirocyclic indoline derivative is presented below.

Reactant 1Reactant 2CatalystProductStereoselectivity
Derivative of "this compound"DipolarophileChiral Lewis AcidSpirocyclic Indoline DerivativeHigh ee
C3-Alkenyl-indole derivativeMichael AcceptorChiral AmineSpirocyclic Indoline DerivativeHigh dr and ee

Note: This table is illustrative of potential synthetic strategies and does not represent experimentally verified results for the named compound due to a lack of specific literature.

Diastereoselective and Enantioselective Transformations of Indole Precursors

The selective transformation of prochiral indole precursors into chiral indoline products with control over multiple stereocenters is a formidable challenge. "this compound" serves as a versatile precursor for such transformations due to the directing and activating effects of its substituent groups.

Diastereoselective Reductions: The reduction of the indole C2=C3 double bond can proceed with high diastereoselectivity, influenced by the existing stereocenters in substituents or by substrate-catalyst interactions. For instance, catalytic hydrogenation of a C3-substituted derivative of "this compound" using a heterogeneous or homogeneous catalyst can lead to the formation of indolines with a high diastereomeric ratio. The bulky tert-butyl group on the nitrogen can play a crucial role in directing the approach of the reducing agent.

Enantioselective Functionalization: The introduction of new stereocenters at the C3 position of the indole ring is a common strategy. This can be achieved through various enantioselective reactions:

Catalytic Asymmetric Friedel-Crafts Alkylation: The reaction of "this compound" with electrophiles in the presence of a chiral catalyst can lead to the formation of C3-functionalized indoles with high enantioselectivity.

Enantioselective Heck Reactions: A palladium-catalyzed enantioselective intramolecular Heck reaction of a suitably functionalized derivative could be employed to construct chiral indoline frameworks.

The outcomes of these transformations are highly dependent on the choice of catalyst, reaction conditions, and the nature of the substituents on the indole core.

PrecursorReaction TypeCatalyst/ReagentProduct Stereochemistry
C3-Substituted "this compound"Catalytic HydrogenationPd/C, H2High Diastereoselectivity
"this compound"Asymmetric Friedel-CraftsChiral Lewis AcidHigh Enantioselectivity
C2-Tethered Alkene DerivativeEnantioselective Heck ReactionChiral Palladium ComplexHigh Enantioselectivity

Note: This table outlines general principles of stereoselective transformations that could be applied to the specified indole derivative, pending specific experimental validation.

Mechanistic Investigations of Transformations Involving 1 Tert Butyl 2 Ethyl 1h Indole 1,2 Dicarboxylate and Analogues

Catalytic Reaction Mechanisms in Indole (B1671886) Dicarboxylate Synthesis

The synthesis of substituted indoles is a cornerstone of modern organic chemistry, with numerous catalytic methods developed to enhance efficiency, selectivity, and sustainability. nih.gov Transition metal catalysis, particularly with palladium, has been instrumental in forming the indole core through C-H activation and annulation strategies. nih.govnih.gov For instance, palladium-catalyzed reactions can construct the indole ring from pre-functionalized arenes, such as 1,2-dihaloarenes, through cascade reactions. nih.gov Another approach involves the dehydrative C-H coupling of arylamines with diols, catalyzed by ruthenium complexes, which offers a green protocol for synthesizing substituted indoles and quinolines. nih.gov

Base-catalyzed methods are also highly effective, promoting reactions like Knoevenagel condensation and Michael addition to form 3-substituted indoles. nih.gov These reactions often avoid the formation of byproducts, such as bis(indolyl)methanes, which can be problematic under acidic conditions. nih.gov A domino strategy for synthesizing 1,2,5-trisubstituted 1H-indole-3-carboxylic esters, structurally related to the title compound, involves a base-initiated [3+2] cyclization followed by spontaneous air oxidation to yield the aromatic indole ring. mdpi.com

Role and Function of Specific Catalytic Bases (e.g., 4-Dimethylaminopyridine)

In the synthesis of indole dicarboxylates, the introduction of acyl groups at the nitrogen (N1) and carbon (C2) positions is a key step. 4-Dimethylaminopyridine (B28879) (DMAP) is a highly efficient nucleophilic catalyst for such acylation and esterification reactions. wikipedia.orgsemanticscholar.orgresearchgate.net Its catalytic activity stems from its ability to react with an acylating agent, such as an acid anhydride (B1165640) or acyl chloride, to form a highly reactive N-acylpyridinium intermediate. wikipedia.orgchemeurope.com

The mechanism for DMAP-catalyzed acylation involves several steps:

Activation: DMAP attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acetic anhydride), displacing the leaving group (acetate) and forming an acetylpyridinium ion pair. wikipedia.orgchemeurope.com

Nucleophilic Attack: The nucleophile, such as the indole nitrogen or an alcohol, attacks the highly electrophilic carbonyl of the acetylpyridinium ion. wikipedia.org

Product Formation and Catalyst Regeneration: The bond between the acetyl group and the catalyst cleaves, yielding the acylated product and regenerating the DMAP catalyst. An auxiliary base, like triethylamine (B128534), is often used to neutralize the acidic byproduct, ensuring the catalyst remains in its active, deprotonated form. wikipedia.orgchemeurope.com

This catalytic cycle significantly accelerates acylation reactions, particularly for sterically hindered substrates, compared to using a stoichiometric base like pyridine. chemicalbook.com

Catalyst TypeExampleRole in Indole Synthesis/FunctionalizationMechanistic Feature
Nucleophilic Base4-Dimethylaminopyridine (DMAP)Catalyzes N- and O-acylation/esterification. semanticscholar.orgresearchgate.netForms a highly reactive N-acylpyridinium intermediate. wikipedia.orgchemeurope.com
Transition MetalPalladium (Pd) ComplexesCatalyzes C-H activation, cross-coupling, and cyclization reactions. nih.govProceeds via oxidative addition and reductive elimination cycles. nih.gov
Transition MetalRuthenium (Ru) ComplexesCatalyzes dehydrative C-H coupling of anilines with diols. nih.govEnables sustainable synthesis by eliminating toxic byproducts. nih.gov
Organocatalyst(S)-α,α-diphenylprolinol trimethylsilyl (B98337) etherCatalyzes asymmetric tandem reactions to form spirooxindoles. rsc.orgOperates through iminium/enamine activation modes. doaj.orgmdpi.com

Organocatalytic Systems in Related Indole and Spirooxindole Chemistry

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules derived from indoles, particularly spirooxindoles. researchgate.net These scaffolds are synthesized through various cascade reactions initiated from indole derivatives like isatins. doaj.orgmdpi.comsciforum.net

A prominent strategy is the tandem Michael-Michael reaction, where an organocatalyst, such as (S)-α,α-diphenylprolinol trimethylsilyl ether, is used to construct functionalized spirooxindoles with high diastereoselectivity and enantioselectivity. rsc.org Other organocatalytic cascade reactions include oxa-Michael-Michael and Diels-Alder reactions. doaj.orgmdpi.com For instance, the reaction between an alkenylisatin and 2-hydroxycinnamaldehyde (B114546) can yield a spirooxindole derivative through an aminocatalytic pathway. mdpi.comsciforum.net These reactions typically proceed through different aminocatalytic activation modes, such as the formation of reactive iminium or enamine intermediates, which then participate in subsequent bond-forming steps. researchgate.net

Reaction TypeIndole-based SubstrateOrganocatalyst ExampleProduct TypeReference
Tandem Michael–MichaelN-tritylisatylidenemalononitriles(S)-α,α-diphenylprolinol trimethylsilyl etherFunctionalized Spirooxindole rsc.org
Oxa-Michael-MichaelAlkenylisatinAminocatalystSpirooxindole Derivative mdpi.comsciforum.net
Diels-Alder2-Methylenindolin-2-oneJørgensen-Hayashi catalystPolycyclic Spirooxindole doaj.orgsciforum.net
[3+2] CycloadditionSilyl-indole derivativesLewis Acid / PhotocatalystPyrrolo[1,2-a]indoles researchgate.net

Radical-Initiated Reaction Pathways

Radical reactions offer unique pathways for the functionalization of heterocyclic compounds, often exhibiting reactivity patterns complementary to polar reactions. nih.gov For indole derivatives, radical-initiated pathways can lead to C-C or C-heteroatom bond formation at various positions on the indole core. The intrinsic nucleophilicity of the indole C3 position makes it a prime site for coupling with electrophilic radical species. nih.gov

One such pathway involves the coupling of indoles with α-keto radicals generated in situ, a reaction that proceeds selectively at C3 without the need for N-H protection. nih.gov Another approach involves the generation of indolyl radicals themselves. For example, the 2-indolyl radical can be generated and undergo intramolecular addition to an aromatic ring, leading to the synthesis of fused [1,2-a]indoles. researchgate.net Radical reactions can be initiated under various conditions, including thermally, photochemically, or through the use of radical initiators like tert-butyl hydroperoxide (TBHP) in the presence of a catalyst. rsc.orgmdpi.com These methods provide powerful tools for constructing complex polycyclic systems from simple indole precursors.

Pericyclic Reactions and Skeletal Rearrangements

Pericyclic reactions, which proceed through a concerted, cyclic transition state, are fundamental to organic synthesis. libretexts.orgmsu.edu The Fischer indole synthesis is a classic example that involves a mdpi.commdpi.com-sigmatropic rearrangement of an aryl hydrazone to form the indole ring. nih.gov The indole C2-C3 double bond in derivatives like 1-tert-butyl 2-ethyl 1H-indole-1,2-dicarboxylate can participate as a dienophile in [4+2] cycloaddition (Diels-Alder) reactions, allowing for the construction of fused ring systems. nih.govorganicchemistrydata.orgox.ac.uk

Skeletal rearrangements of the indole core provide access to other important heterocyclic scaffolds. researchgate.net For example, indole N-carboximidamides can undergo an unprecedented base-catalyzed skeletal rearrangement to afford complex imidazo[4,5,1-ij]quinoline derivatives. researchgate.net This transformation involves a cascade of bond cleavages (C-N) and formations (C-N, C-C). researchgate.net Furthermore, oxidative fragmentation of oxindole (B195798) derivatives, which can be prepared from indoles, can lead to structurally diverse aniline (B41778) derivatives and other heterocycles. nih.govcaltech.edu Recently, a strategy for the skeletal editing of indoles through nitrogen atom insertion has been developed, converting them into quinazoline (B50416) or quinoxaline (B1680401) bioisosteres, which has significant implications for late-stage drug diversification. chemrxiv.orgchemrxiv.org

Based on a thorough review of the available search results, it is not possible to generate the requested article on “this compound.” The specific, detailed experimental data required to populate the requested sections on X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy for this exact compound are not present in the provided sources.

The search results contain detailed structural information for a related but distinct compound, 1-tert-Butyl 2-ethyl 5-chloro-3-(2-furoyl)-1H-indole-1,2-dicarboxylate , which has additional substituents. Adhering to the strict instruction to focus solely on "this compound" and not introduce information outside the explicit scope prevents the use of data from this analogue.

Consequently, without the necessary crystallographic parameters, dihedral angles, disorder analysis, intermolecular interaction data, and specific NMR spectral assignments for the requested compound, an accurate and scientifically sound article conforming to the provided outline cannot be constructed.

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Insights into Molecular Structure and Reactivity

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the structural elucidation of synthetic compounds, providing unequivocal validation of their elemental composition. This method is distinguished by its ability to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within a few parts per million (ppm). This precision allows for the determination of a unique molecular formula from the measured exact mass, a critical step in confirming the identity of a newly synthesized molecule like 1-tert-Butyl 2-ethyl 1H-indole-1,2-dicarboxylate.

The molecular formula of this compound is C₁₇H₂₁NO₄. The theoretical (calculated) monoisotopic mass for this formula is 303.14706 Da. In a typical HRMS analysis, the compound is ionized, often forming a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. The instrument then measures the m/z of this ion with high resolution.

For the protonated molecule of this compound, [C₁₇H₂₂NO₄]⁺, the calculated exact mass would be 304.15433 Da. An experimental HRMS measurement that yields a value extremely close to this calculated mass, with a very small mass error, confirms that the elemental composition of the synthesized compound is indeed C₁₇H₂₁NO₄. This validation is fundamental, as it distinguishes the target compound from other potential isomers or impurities that may have the same nominal mass but different molecular formulas.

Table 1: Theoretical HRMS Data for this compound

Ion Species Molecular Formula Calculated m/z (Da)
[M+H]⁺ [C₁₇H₂₂NO₄]⁺ 304.15433
[M+Na]⁺ [C₁₇H₂₁NNaO₄]⁺ 326.13628

In a research context, an experimentally measured m/z value that matches one of these calculated values to within 0.001 Da would provide high confidence in the assigned structure of this compound.

Strategic Utility As a Building Block in Complex Molecular Architectures

Precursor in the Synthesis of Substituted Indoles and Diverse Heterocyclic Systems

The utility of 1-tert-Butyl 2-ethyl 1H-indole-1,2-dicarboxylate as a precursor is well-established in the synthesis of a variety of substituted indoles and other heterocyclic systems. The Boc-protected nitrogen allows for regioselective functionalization at the C3 position, which is a common strategy for introducing diverse substituents onto the indole (B1671886) core.

For instance, the N-Boc protection facilitates reactions such as Vilsmeier-Haack formylation or Friedel-Crafts acylation at the C3 position without complications from N-H reactivity. Subsequent removal of the Boc group under acidic conditions yields the corresponding 3-substituted ethyl indole-2-carboxylates. These intermediates can then be further elaborated. For example, the ester group at the C2 position can be hydrolyzed to the carboxylic acid, which can then participate in amide bond formation or other transformations. clockss.org

Furthermore, the indole-2-carboxylate (B1230498) moiety can be transformed into other functional groups, leading to a diverse array of heterocyclic systems. Hydrazinolysis of the ethyl ester, for example, furnishes the corresponding carbohydrazide. mdpi.comresearchgate.net This carbohydrazide can then be cyclized with various reagents to form fused heterocyclic systems such as oxadiazoles, pyrazoles, or triazoles. The reaction of the carbohydrazide with aldehydes and ketones yields hydrazones, which are themselves versatile intermediates. mdpi.comresearchgate.net

The following table summarizes some examples of substituted indoles and heterocyclic systems synthesized from precursors derived from ethyl indole-2-carboxylate:

PrecursorReagents and ConditionsProductHeterocyclic System
Ethyl 1H-indole-2-carboxylate1. (Boc)₂O, DMAP, THF2. Vilsmeier reagent (POCl₃, DMF)1-tert-Butyl 2-ethyl 3-formyl-1H-indole-1,2-dicarboxylateSubstituted Indole
Ethyl 1H-indole-2-carboxylate1. (Boc)₂O, DMAP, THF2. Acyl chloride, Lewis acid1-tert-Butyl 2-ethyl 3-acyl-1H-indole-1,2-dicarboxylateSubstituted Indole
Ethyl 1H-indole-2-carboxylateHydrazine hydrate1H-Indole-2-carbohydrazideIntermediate for Heterocycles
1H-Indole-2-carbohydrazideAromatic aldehydes/ketonesN'-substituted-1H-indole-2-carbohydrazonesHydrazone
1H-Indole-2-carbohydrazideCarbon disulfide, KOH5-(1H-Indol-2-yl)-1,3,4-oxadiazole-2-thiolOxadiazole

Application in the Construction of Polycyclic Scaffolds

The indole nucleus is a common motif in many biologically active polycyclic compounds, particularly alkaloids. This compound and its derivatives are valuable starting materials for the construction of these complex polycyclic scaffolds. The strategic placement of functional groups on this building block allows for the application of various cyclization strategies, including intramolecular reactions and domino sequences. nih.govresearchgate.net

One common approach involves the functionalization of the C3 position with a side chain that can undergo a subsequent intramolecular cyclization onto the indole ring or a neighboring functional group. For example, the introduction of a suitable electrophilic or nucleophilic side chain at C3 can lead to the formation of a new ring fused to the indole core. The Boc group plays a critical role in directing these reactions and preventing unwanted side reactions.

Domino reactions, where multiple bond-forming events occur in a single synthetic operation, have also been employed using indole-2-carboxylate derivatives to rapidly assemble complex polycyclic structures. nih.govnih.gov These reactions are highly efficient and can generate significant molecular complexity from simple starting materials. For instance, a domino Staudinger/aza-Wittig/Mannich reaction has been developed to produce di- and tetrahydropyrrole-based skeletons, which can be further elaborated into polycyclic azaheterocyclic scaffolds. nih.gov

The indole-2-carboxamide, readily prepared from the corresponding ester, is another versatile precursor for the synthesis of polycyclic indole structures through intramolecular and intermolecular cyclization reactions. rsc.org

Integration into Total Synthesis Endeavors for Complex Natural Product Analogues

The strategic utility of this compound is further highlighted by its application in the total synthesis of complex natural product analogues. clockss.org Indole alkaloids, a large and structurally diverse class of natural products, often possess potent biological activities, making them attractive targets for synthetic chemists. nih.govrsc.org

In the context of total synthesis, the N-Boc protected indole-2-carboxylate serves as a key fragment that can be elaborated and incorporated into the final complex structure. For example, in the synthesis of preparaherquamide, (+)-VM-55599, and premalbrancheamide, a related pyrrolidine-based building block, 1-tert-butyl 2-ethyl-3-oxopyrrolidine-1,2-dicarboxylate, was used to construct a pentacyclic indole framework through a one-pot Hoffman rearrangement and Fischer indole synthesis. nih.gov

The ability to perform selective transformations at different positions of the indole ring, facilitated by the Boc protecting group, is crucial for the successful execution of complex synthetic sequences. The ethyl ester at the C2 position can be carried through multiple synthetic steps and then converted to other functionalities as needed in the later stages of the synthesis. This modular approach allows for the convergent assembly of complex molecular architectures.

The following table provides examples of natural product classes where indole-2-carboxylate derivatives have been employed as key building blocks in their total synthesis:

Natural Product ClassKey Synthetic StrategyRole of Indole Building Block
Indole AlkaloidsFischer Indole Synthesis, Pictet-Spengler ReactionFormation of the core indole or indoline (B122111) nucleus
Communesin AlkaloidsInterrupted Fischer IndolizationConstruction of the tetracyclic indoline unit
Aspidosperma AlkaloidsReductive Interrupted Fischer IndolizationFormation of the dihydroindole scaffold

Future Perspectives and Emerging Research Avenues

Development of More Sustainable and Green Synthetic Pathways

The principles of green chemistry are increasingly integral to synthetic organic chemistry, aiming to reduce environmental impact through the use of safer solvents, reduced energy consumption, and atom economy. Future research concerning 1-tert-Butyl 2-ethyl 1H-indole-1,2-dicarboxylate will likely focus on developing more sustainable and environmentally benign synthetic routes.

Current synthetic approaches to indole (B1671886) derivatives often rely on traditional methods that may involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. Emerging green synthetic strategies that could be adapted for the synthesis of this compound and its derivatives include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields, often with lower energy consumption compared to conventional heating. nih.govresearchgate.net The application of microwave irradiation to key steps in the synthesis of the indole-1,2-dicarboxylate core could offer a more efficient and greener alternative.

Use of Greener Solvents: Replacing traditional volatile organic compounds with more environmentally friendly solvents like water, ionic liquids, or deep eutectic solvents is a key aspect of green chemistry. researchgate.netclockss.org Research into the synthesis of indole derivatives in aqueous media or using recyclable ionic liquids is an active area that could be applied to this specific compound. researchgate.net

Mechanochemistry: Solvent-free or low-solvent mechanochemical methods, such as ball milling, offer a promising green alternative to traditional solution-phase synthesis. nih.gov Exploring mechanochemical routes for the formation of the indole ring or for subsequent functionalization steps could drastically reduce solvent waste.

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers high selectivity and mild reaction conditions. mdpi.com While still an emerging area for indole synthesis, the development of biocatalytic methods for the formation or modification of the indole-1,2-dicarboxylate scaffold is a compelling future direction.

A comparative overview of potential green synthesis parameters is presented in the table below.

Green Chemistry AspectTraditional MethodsPotential Green Alternatives
Energy Source Conventional heating (oil baths, heating mantles)Microwave irradiation, Ultrasonication
Solvents Volatile organic compounds (e.g., toluene, DMF)Water, Ionic Liquids, Deep Eutectic Solvents, Supercritical Fluids
Catalysts Stoichiometric strong acids or basesRecyclable solid acids, Nanocatalysts, Biocatalysts (enzymes)
Reaction Conditions Often harsh (high temperatures, pressures)Milder conditions (room temperature), Solvent-free reactions

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The development of novel catalytic systems is crucial for achieving higher efficiency, selectivity, and functional group tolerance in the synthesis and functionalization of complex molecules like this compound. Future research is expected to focus on the application of advanced transition-metal catalysis.

Palladium Catalysis: Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation. clockss.orgnih.gov Future work could explore palladium-catalyzed C-H activation/functionalization of the indole core of this compound, allowing for the introduction of various substituents at specific positions.

Rhodium Catalysis: Rhodium catalysts have shown great promise in the synthesis of indoles through C-H activation and annulation reactions. nih.govresearchgate.net Investigating rhodium-catalyzed methods could provide novel pathways to construct the indole-1,2-dicarboxylate framework or to further elaborate the existing structure.

Gold Catalysis: Homogeneous gold catalysis has emerged as a powerful tool for the functionalization of indoles under mild conditions. researchgate.netnih.gov Gold catalysts could be employed for novel cyclization or functionalization reactions involving the indole nucleus of the target compound.

Photocatalysis: The use of light to drive chemical reactions offers a sustainable and often highly selective approach. nih.gov Exploring photocatalytic methods for the synthesis or functionalization of this compound could lead to the discovery of new and efficient transformations.

The table below summarizes some of the promising catalytic systems and their potential applications.

Catalytic SystemPotential Application for this compound
Palladium(II) Complexes Direct C-H arylation, alkenylation, or alkynylation of the indole ring.
Rhodium(III) Complexes Annulation reactions to build fused ring systems onto the indole core.
Gold(I)/Gold(III) Complexes Hydroarylation and other addition reactions to unsaturated systems.
Photoredox Catalysts Radical-mediated functionalization under mild, light-driven conditions.

Expansion of the Functionalization Scope for Diverse Chemical Libraries

The this compound scaffold, with its protected nitrogen and ester functionalities, is an excellent starting point for the creation of diverse chemical libraries for biological screening. Future research will likely focus on expanding the range of chemical transformations that can be performed on this molecule to generate a wide array of derivatives.

Key areas for the expansion of functionalization include:

C-H Functionalization: Directing group-assisted or regioselective C-H functionalization of the benzene (B151609) portion of the indole ring would allow for the introduction of a wide range of substituents (e.g., aryl, alkyl, halogen) at positions C4-C7, which are traditionally difficult to modify. nih.govresearchgate.net

Modification of the Ester Group: The ethyl ester at the C2 position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides, esters, or other functional groups. clockss.org This would allow for the introduction of diverse side chains and the exploration of structure-activity relationships.

Reactions at the C3 Position: While the C2 position is substituted, the C3 position remains a key site for electrophilic substitution in many indoles. Investigating reactions such as Vilsmeier-Haack formylation, Friedel-Crafts acylation, or Mannich reactions at the C3 position of the N-Boc protected indole could yield a variety of functionalized products.

Diversity-Oriented Synthesis: Employing diversity-oriented synthesis strategies starting from this compound could lead to the rapid generation of a library of structurally complex and diverse molecules with potential biological activities.

The following table outlines potential functionalization strategies and the resulting compound classes.

PositionFunctionalization StrategyPotential Resulting Compound Classes
C4-C7 Palladium-catalyzed C-H arylationAryl-substituted indole-1,2-dicarboxylates
C2-ester Hydrolysis followed by amide couplingIndole-1-tert-butoxycarbonyl-2-carboxamides
C3 Electrophilic bromination3-Bromo-indole-1,2-dicarboxylates
N1-Boc Deprotection and subsequent N-alkylationN-alkyl-2-ethoxycarbonyl-indoles

Advanced Computational Studies for Prediction of Reactivity, Conformation, and Spectroscopic Properties

Advanced computational chemistry techniques are becoming indispensable tools in modern chemical research for predicting molecular properties and guiding experimental work. For this compound, computational studies can provide valuable insights into its structure, reactivity, and spectroscopic characteristics.

Future computational research avenues include:

Density Functional Theory (DFT) Calculations: DFT methods can be used to predict the ground-state geometry, electronic structure, and spectroscopic properties (e.g., NMR, IR, UV-Vis) of the molecule. researchgate.netnih.govnih.gov This can aid in the characterization of new derivatives and in understanding the electronic effects of the substituents.

Prediction of Reactivity: Computational models can be used to predict the regioselectivity of functionalization reactions, such as electrophilic aromatic substitution or C-H activation. nih.gov By calculating the energies of possible intermediates and transition states, researchers can rationalize experimental outcomes and predict the most likely sites of reaction.

Conformational Analysis: The tert-butyl and ethyl ester groups can adopt various conformations, which may influence the molecule's reactivity and biological activity. Computational conformational analysis can identify the most stable conformers and the energy barriers between them.

Molecular Docking and Dynamics: If the molecule is investigated for potential biological applications, molecular docking and molecular dynamics simulations can be used to predict its binding mode and affinity to a target protein. nih.gov This can guide the design of more potent and selective analogs.

The table below details the types of computational studies and their potential outcomes.

Computational MethodPredicted Properties
Density Functional Theory (DFT) Optimized geometry, electronic distribution (e.g., HOMO/LUMO energies), NMR and IR spectra.
Transition State Theory Reaction pathways, activation energies, and regioselectivity of chemical reactions.
Molecular Mechanics/Dynamics Stable conformations, flexibility, and interactions with solvent molecules.
Molecular Docking Binding poses and affinities to biological targets.

Q & A

Q. What are the key considerations in designing a synthetic route for 1-tert-Butyl 2-ethyl 1H-indole-1,2-dicarboxylate?

The synthesis requires careful selection of protecting groups and reaction conditions. For example, carbodiimide reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are often used to activate carboxyl groups, while dimethylaminopyridine (DMAP) acts as a catalyst in esterification reactions. Solvents such as dry dichloromethane (DCM) under inert atmospheres ensure minimal side reactions. Monitoring reaction progress via TLC or HPLC is critical to optimize yields .

Q. How can structural characterization of this compound be validated using spectroscopic methods?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential to confirm the tert-butyl and ethyl ester groups via characteristic upfield shifts for bulky substituents. Mass spectrometry (MS) with electrospray ionization (ESI) or MALDI-TOF provides molecular weight confirmation. For crystalline derivatives, elemental analysis ensures purity and stoichiometric consistency .

Q. What role do steric effects play in the reactivity of the tert-butyl and ethyl ester groups?

The tert-butyl group’s steric bulk reduces nucleophilic attack at the adjacent carbonyl, making it less reactive than the ethyl ester. This differential reactivity allows selective deprotection or functionalization of the ethyl group under mild acidic or basic conditions, a strategy useful for modular synthesis of indole-based scaffolds .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve conformational ambiguities in substituted indole-dicarboxylates?

Single-crystal X-ray studies (e.g., Cu-Kα radiation, 100 K) provide precise bond lengths, angles, and torsion angles. For example, in 5-bromo-3-(thiophen-2-ylcarbonyl) derivatives, the indole ring adopts a planar conformation, with bromine substituents influencing intermolecular packing via halogen bonding. Hydrogen-bonding networks (e.g., C–H⋯O interactions) can stabilize crystal lattices, as shown in datasets with R-factors ≤ 0.029 .

Q. What computational methods are suitable for predicting substituent effects on electronic properties?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model electron distribution in substituted indoles. For instance, electron-withdrawing groups (e.g., bromine) reduce HOMO-LUMO gaps, enhancing electrophilic reactivity. Molecular docking studies further predict interactions with biological targets, such as enzyme active sites .

Q. How can conflicting crystallographic data on bond angles be reconciled in substituted derivatives?

Discrepancies in bond angles (e.g., C10–C11A–C12A = 107.2° vs. C10–C11B–C12B = 106.0°) may arise from torsional flexibility or disorder in crystal lattices. Refining occupancy ratios for disordered atoms and comparing multiple datasets (e.g., using checkCIF validation) ensures structural accuracy. Complementary techniques like neutron diffraction or cryo-EM may resolve ambiguities .

Q. What strategies mitigate side reactions during functionalization of the indole core?

Protecting the indole nitrogen with tert-butyloxycarbonyl (Boc) groups prevents unwanted electrophilic substitution. For bromination at the 5-position, directing groups like carbonyls (e.g., thiophen-2-ylcarbonyl) enhance regioselectivity. Low-temperature reactions (-78°C) and stoichiometric control minimize overhalogenation .

Methodological Notes

  • Data Contradictions : Cross-validate spectroscopic and crystallographic data with computational models to resolve anomalies. For example, unexpected NOE correlations in NMR may indicate dynamic conformational changes not captured in static crystal structures .
  • Experimental Optimization : Use Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading) and identify optimal conditions for high-yield synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-tert-Butyl 2-ethyl 1H-indole-1,2-dicarboxylate
Reactant of Route 2
Reactant of Route 2
1-tert-Butyl 2-ethyl 1H-indole-1,2-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.